molecular formula C6H7N5O B1436491 9-Methylguanine CAS No. 5502-78-3

9-Methylguanine

Cat. No.: B1436491
CAS No.: 5502-78-3
M. Wt: 165.15 g/mol
InChI Key: UUWJNBOCAPUTBK-UHFFFAOYSA-N
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Description

9-Methylguanine is a derivative of guanine, one of the four nucleobases in the nucleic acids DNA and RNA. It is a small molecule with the chemical formula C6H7N5O and a molecular weight of 165.15 g/mol

Biochemical Analysis

Biochemical Properties

9-Methylguanine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which repairs DNA damage by removing alkyl groups from the O6 position of guanine . This interaction is vital for maintaining genomic stability and preventing mutations that could lead to cancer. Additionally, this compound can interact with other proteins and enzymes involved in DNA repair and replication, further highlighting its importance in cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in DNA can lead to the activation of DNA repair mechanisms, which in turn affects gene expression and cellular responses to damage . Moreover, this compound has been shown to modulate cell signaling pathways involved in cell growth and apoptosis, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For example, this compound can form complexes with water molecules, leading to hydration reactions that mimic the oxidative damage to nucleosides in DNA . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular processes. Additionally, this compound can undergo hydroxylation reactions, further contributing to its biochemical activity .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo spontaneous deprotonation in aqueous solutions, leading to various reaction pathways . These pathways can result in the formation of different products, each with distinct effects on cellular function. Long-term exposure to this compound has been associated with changes in DNA repair mechanisms and cellular responses to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance DNA repair mechanisms and protect against mutagenic effects . High doses of the compound can lead to toxic or adverse effects, such as increased oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its oxidation by singlet oxygen, leading to the formation of transient intermediates . These intermediates can further react to form stable products, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its role in cellular metabolism and its potential impact on metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes and distributed to the nucleus, where it exerts its effects on DNA repair and gene expression . The compound’s distribution patterns are crucial for understanding its cellular activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The compound’s presence in the nucleus is essential for its role in DNA repair and gene regulation, highlighting its importance in maintaining genomic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Methylguanine can be synthesized through the methylation of guanine. One common method involves the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 9-Methylguanine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: One significant reaction is the oxidation of this compound by singlet oxygen (O2). This reaction can lead to the formation of 8-oxo-9-methylguanine, a product that is relevant in the study of oxidative DNA damage .

Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like sodium borohydride under controlled conditions.

Substitution: Substitution reactions often involve the replacement of the methyl group with other functional groups. For example, nucleophilic substitution can occur with reagents like sodium azide, leading to the formation of 9-azido-guanine derivatives .

Common Reagents and Conditions:

    Oxidation: Singlet oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products:

    Oxidation: 8-oxo-9-methylguanine.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted guanine derivatives.

Scientific Research Applications

9-Methylguanine has diverse applications in scientific research:

Chemistry: It is used as a model compound to study the chemical behavior of nucleobases and their derivatives. Its reactions provide insights into the mechanisms of nucleic acid chemistry .

Biology: In biological research, this compound is used to investigate DNA damage and repair mechanisms. It serves as a probe to study the effects of methylation on DNA structure and function .

Medicine: The compound is valuable in cancer research, particularly in understanding the mutagenic effects of chemotherapy and radiation. It helps in studying the formation of DNA adducts and their role in carcinogenesis .

Industry: While its industrial applications are less prominent, this compound is used in the development of pharmaceuticals and diagnostic tools. Its derivatives are explored for potential therapeutic uses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation at the ninth position, which influences its chemical reactivity and biological interactions. This methylation alters its hydrogen bonding patterns and its susceptibility to oxidative damage, making it a valuable compound for studying DNA methylation and oxidative stress .

Properties

IUPAC Name

2-amino-9-methyl-1H-purin-6-one
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InChI

InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJNBOCAPUTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049318
Record name 9-Methylguanine
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Molecular Weight

165.15 g/mol
Source PubChem
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CAS No.

5502-78-3
Record name 9-Methylguanine
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Record name 9-Methylguanine
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Record name 2-amino-1,9-dihydro-9-methyl-6H-purin-6-one
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Synthesis routes and methods

Procedure details

1-Methyl-5-(thiocarbamoyl)amino-1H-imidazole-4-carboxamide (3.98 g, 20 mM) was dissolved in 1N sodium hydroxide (160 ml). Copper acetate, H2O (4.6 g, 23 mM) was added and the reaction mixture as then refluxed for 1 hour. After cooling to 50° C. the formed copper sulphide was filtered off. The filtrate was acidified with acetic acid to pH 5.0. The resulting product was filtered off at 25° C. washed with water and dried. Hereby was isolated 3.16 g (96%) of the title compound as a white powder, mp. >300° C. 13C-NMR(1N NaOD) δppm: 170.7; 163.6; 154.0, 141.4; 120.0; 32.2.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9-methylguanine?

A1: this compound has a molecular formula of C6H7N5O and a molecular weight of 165.16 g/mol. [] (https://www.semanticscholar.org/paper/26e55791a32e6c846f31c33c555598ca409065e8)

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are valuable for characterizing this compound, including:

  • NMR Spectroscopy: Provides information on the structure, dynamics, and interactions of this compound in solution. [, , ] (https://www.semanticscholar.org/paper/52bb5e3202770a19789f83f552e7d0f4c4ef7213) (https://www.semanticscholar.org/paper/d22757830028f6dd2ca3815760edb3700d26f1f1)
  • IR and Raman Spectroscopy: Useful for identifying different tautomers and rotamers of this compound, particularly in gas-phase and matrix isolation studies. [, , ] (https://www.semanticscholar.org/paper/e2488ad0858e9bb683c0feebaea2bcd9f7a47693) (https://www.semanticscholar.org/paper/9f63c7352e4215d8e01bb2b3b7aa1e4a4ddd6ddc)
  • UV-Vis Spectroscopy: Used to investigate electronic transitions and interactions of this compound, particularly in the context of photochemistry and DNA damage. [, , , ] (https://www.semanticscholar.org/paper/7ca7eae31500604adfe35487b4c41aa8eaf20a68) (https://www.semanticscholar.org/paper/04fb3c8db75bc26abd295b5252b7a22af86f9bff)

Q3: How does methylation at the N9 position influence the spectroscopic properties of guanine?

A3: Methylation at the N9 position of guanine leads to distinct shifts in its spectroscopic signatures:

  • NMR: Changes in chemical shifts of protons, particularly H8 and amino group protons, compared to unmethylated guanine are observed. []
  • IR: Perturbations in vibrational frequencies associated with the purine ring system and the N9-methyl group are evident. [, ]

Q4: How does this compound interact with amino acids?

A4: this compound interacts with amino acids primarily through hydrogen bonding. Acrylamide, mimicking the amide side chain of asparagine and glutamine, forms a stable dimer with this compound via two hydrogen bonds: C6=O(this compound)···H—N(acrylamide) and N1—H(this compound)···O(acrylamide). []

Q5: How does the reactivity of this compound differ from guanine in the context of singlet oxygen oxidation?

A5: While both guanine and this compound undergo singlet oxygen oxidation, their reactivity and initial products differ. This compound, in its radical cation form, primarily yields an 8-peroxide intermediate upon reaction with singlet oxygen. In contrast, neutral guanine is believed to first form a 4,8-endoperoxide. [, ] This difference highlights the impact of methylation and ionization state on guanine's susceptibility to oxidation.

Q6: What is the role of protonation and deprotonation in the singlet oxygen oxidation of this compound?

A6: Protonation and deprotonation significantly influence the singlet oxygen oxidation pathway of this compound: [] - Protonated this compound: Oxidation proceeds via a concerted cycloaddition, leading to a 5,8-endoperoxide intermediate. - Deprotonated this compound: Oxidation follows a stepwise mechanism, forming an 8-peroxide that rearranges into a 4,8-endoperoxide.

Q7: What are the key factors influencing the stability of metal complexes with this compound?

A7: Several factors govern the stability of metal complexes with this compound: [, ]

    Q8: How is computational chemistry being used to understand this compound interactions and reactions?

    A8: Computational chemistry plays a crucial role in elucidating this compound chemistry:

    • Structure Prediction: Determining stable conformations, tautomers, and rotamers of this compound and its complexes. [, , , , , ]
    • Reaction Mechanism Elucidation: Mapping reaction pathways, identifying transition states, and calculating energy barriers for reactions involving this compound. [, , , ]
    • Interaction Energy Calculations: Quantifying the strength of hydrogen bonding and other intermolecular interactions in this compound complexes. [, , , ]
    • Solvent Effects: Evaluating the impact of solvation on the stability and reactivity of this compound and its complexes. [, , ]
    • Spectroscopic Property Prediction: Calculating vibrational frequencies, electronic transitions, and other spectroscopic parameters to assist in experimental characterization. [, , ]

    Q9: What computational methods are commonly employed in studying this compound?

    A9: Various computational methods are utilized, often in a complementary manner, to study this compound, including:

    • Density Functional Theory (DFT): A widely used method for ground-state electronic structure calculations, geometry optimizations, and energy evaluations. [, , , , , ]
    • Møller-Plesset Perturbation Theory (MP2): Used to account for electron correlation effects, often providing more accurate energetics compared to DFT. [, , ]
    • Coupled Cluster Theory (CCSD(T)): A highly accurate method for energy calculations and benchmarking other methods. [, , , ]
    • Molecular Mechanics (MM): Used for studying large systems or performing molecular dynamics simulations. []

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